2-[(3-Bromo-4-methylanilino)methyl]benzenol
Description
Properties
IUPAC Name |
2-[(3-bromo-4-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFUJMSZYRVNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Bromo-4-methylanilino)methyl]benzenol typically involves the reaction of 2-bromo-4-methylaniline with formaldehyde and phenol. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Condensation Reactions
The anilino (-NH-) group facilitates Schiff base formation. In a study involving 2-bromo-3-methylaniline, condensation with 2,3-dihydroxybenzaldehyde under reflux in ethanol yielded a Schiff base derivative (C₁₄H₁₂BrNO₂) with an E configuration about the C=N bond . For 2-[(3-Bromo-4-methylanilino)methyl]benzenol:
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Reaction Conditions : Ethanol, 377 K, 5 hours.
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Mechanism : Nucleophilic attack by the anilino nitrogen on the aldehyde carbonyl, followed by dehydration.
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Byproducts : Water (removed via reflux).
Key Data :
| Reactant | Product | Yield | Reference |
|---|---|---|---|
| 2,3-Dihydroxybenzaldehyde | Schiff base (C₁₄H₁₂BrNO₂) | 65% |
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo electrophilic substitution, influenced by the hydroxyl (-OH) and methyl (-CH₃) groups:
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Bromination : Further bromination is sterically hindered by existing substituents but may occur at the para position of the phenolic ring.
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Nitration : Likely at the activated positions ortho or para to the hydroxyl group.
Example :
In tris(2-bromo-4-methylphenyl)amine synthesis, bromination of tris(p-tolyl)amine with N-bromosuccinimide (NBS) in CCl₄ at 70°C introduced bromine at the ortho position relative to the methyl group .
Nucleophilic Aromatic Substitution
The bromine atom at the meta position (relative to -NH-) is deactivated by the electron-donating methyl group but may participate in SNAr reactions under forcing conditions:
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Reagents : Strong nucleophiles (e.g., NaOH, NH₃) at high temperatures.
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Outcome : Replacement of Br with -OH or -NH₂.
Limitation : Low reactivity due to electron-donating groups; harsh conditions required .
Coordination Chemistry
The phenolic -OH and anilino -NH- groups act as bidentate ligands for metal ions:
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Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
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Applications : Potential use in catalysis or optoelectronic materials, akin to triaromatic amine derivatives .
Structural Insight :
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| Br-C (aryl) | 1.897 | C-Br-C: 112.3 |
| N-C (anilino) | 1.418–1.435 | C-N-C: 115–118 |
Oxidation and Reduction
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Oxidation : The phenolic -OH may oxidize to a quinone under strong oxidizing agents (e.g., KMnO₄).
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Reduction : Catalytic hydrogenation (H₂/Pd) could reduce the C-N bond or dehalogenate Br.
Caution : Bromine’s presence may lead to HBr release during reduction .
Hydrogen Bonding and Crystal Packing
The hydroxyl group participates in intermolecular O–H···O and O–H···N hydrogen bonds, influencing solid-state structure :
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Hirshfeld Analysis : ~10% contribution from O···H interactions.
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π–π Stacking : Centroid distances of 3.75–3.78 Å between aromatic rings .
Stability and Degradation
Scientific Research Applications
2-[(3-Bromo-4-methylanilino)methyl]benzenol has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-4-methylanilino)methyl]benzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and anilino group play crucial roles in binding to these targets, leading to the modulation of their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Key Observations:
Halogenation Effects :
- Bromine substitution (as in the target compound and ) increases molecular weight and lipophilicity (higher XLogP values, e.g., XLogP3 = 4 for ). Chlorine and fluorine substitutions () reduce molecular weight but enhance polarity due to electronegativity differences .
- Steric bulk is maximized in the cyclohexyl derivative (), which may hinder intermolecular interactions compared to smaller substituents like methyl or halogens.
Hydrogen Bonding: All compounds retain two hydrogen bond donors (phenolic -OH and anilino -NH) and 3–5 acceptors (oxygen and nitrogen atoms). The trifluoro derivative () has the highest acceptor count (5), enhancing solubility in polar solvents .
Physicochemical Properties
*Estimated based on structural analogs.
†Inferred from substituent contributions.
Key Findings:
- Boiling Points : Higher halogen content (e.g., bromine in ) correlates with elevated boiling points due to increased molecular weight and van der Waals forces .
- Lipophilicity : Bromine and methyl groups (target compound) likely enhance membrane permeability compared to fluorine-substituted analogs .
- Solubility : The trifluoro derivative () may exhibit better aqueous solubility than the target compound due to its higher polarity and hydrogen-bonding capacity .
Structural Implications for Bioactivity
For example:
Biological Activity
2-[(3-Bromo-4-methylanilino)methyl]benzenol, an organic compound with the molecular formula and a molecular weight of 292.17 g/mol, exhibits significant biological activity due to its unique structural features. This compound is characterized by a bromo-substituted aniline moiety linked to a benzenol structure, placing it within the categories of aromatic amines and phenolic compounds. Understanding its biological activity is crucial for its application in various fields, including medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. The primary method includes the reaction of 2-bromo-4-methylaniline with formaldehyde and phenol, often facilitated by a catalyst (acid or base) to achieve the desired product. The resulting compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The presence of the bromine atom and the anilino group enhances its binding affinity to these targets, which may lead to modulation of their activity. Key pathways involved in this mechanism include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in various biochemical pathways.
- Receptor Binding : Interaction with certain receptors can alter cellular signaling processes.
Biological Activity Evaluation
Recent studies have evaluated the biological activity of this compound against various pathogens and cellular models. The following table summarizes some key findings:
Case Studies
- Antimicrobial Efficacy : In a study evaluating novel compounds for antimicrobial properties, this compound was found to exhibit potent activity against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Assessment : The compound was tested on human keratinocyte cell lines (HaCat) to assess cytotoxic effects. Results indicated that while it possesses antimicrobial properties, it also shows moderate toxicity, highlighting the need for careful dosage management in therapeutic applications .
Q & A
Basic: What synthetic routes are recommended for preparing 2-[(3-Bromo-4-methylanilino)methyl]benzenol, and how can reaction conditions be optimized?
Methodological Answer:
A plausible synthetic route involves reacting 3-Bromo-4-methylaniline (CAS 7745-91-7, purity >97.0% ) with a benzyl alcohol derivative (e.g., 2-hydroxybenzyl bromide) under nucleophilic substitution conditions. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysis : Use K₂CO₃ or NaH to deprotonate the phenolic -OH group, facilitating alkylation.
- Temperature : Mild heating (60–80°C) balances reaction rate and by-product suppression.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Validate purity via HPLC (≥95% by HPLC, as per Kanto Reagents’ standards for brominated anilines ).
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and the -NH- linkage (δ 3.8–4.2 ppm).
- ¹³C NMR : Confirm the brominated aromatic carbons (δ 120–135 ppm) and methylene bridge (δ 40–50 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., Q Exactive Orbitrap ) provides exact mass (theoretical [M+H]⁺: ~308.0 Da). Compare with structurally similar compounds like 4-Bromo-2-[(4-fluoroanilino)methyl]benzenol, which exhibits clear fragmentation patterns .
- IR Spectroscopy : Detect phenolic -OH (~3200 cm⁻¹) and C-Br stretches (~600 cm⁻¹).
Advanced: How can X-ray crystallography using SHELX software resolve the molecular geometry of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality by slow evaporation from DCM/hexane.
- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .
- Refinement : Refine with SHELXL , applying restraints for disordered bromine or methyl groups. Typical R1 values for similar brominated aromatics are <0.05 .
- Validation : Check geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database.
Advanced: What strategies resolve contradictions between computational modeling and experimental data regarding the compound’s conformation?
Methodological Answer:
- Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data. Discrepancies in dihedral angles may indicate solvent effects or crystal packing forces.
- Dynamics Simulations : Run molecular dynamics (MD) in explicit solvent to assess conformational flexibility.
- Statistical Analysis : Apply iterative hypothesis testing (as per qualitative research frameworks ) to determine if deviations are statistically significant. For example, conflicting NMR NOE data vs. computational predictions may require re-evaluating solvent models.
Basic: What are common impurities in the synthesis of this compound, and how are they identified and removed?
Methodological Answer:
- By-Products :
- Unreacted 3-Bromo-4-methylaniline (detected via TLC, Rf ~0.5 in ethyl acetate/hexane).
- Di-alkylated derivatives (e.g., bis-aminated products, identified by MS/MS).
- Removal Strategies :
- Liquid-liquid extraction (e.g., dilute HCl to remove unreacted aniline).
- Gradient HPLC (C18 column, acetonitrile/water) isolates the target compound. Kanto Reagents’ HLC-grade brominated analogs achieve >98% purity via similar protocols .
Advanced: How does the bromine substituent’s position influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The 3-bromo-4-methyl group creates steric hindrance, slowing SN2 reactions at the benzyl position. Compare with 4-bromo analogs (e.g., 4-Bromo-2-methylbenzoic acid, CAS 68837-59-2 ), where para-substitution allows faster reactivity.
- Electronic Effects : Bromine’s electron-withdrawing nature activates the methylene bridge for electrophilic attacks. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) can quantify this effect.
Basic: What protocols ensure the compound’s stability during storage and handling?
Methodological Answer:
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the phenolic -OH group. Kanto Reagents’ TFS-coded reagents follow similar protocols .
- Handling : Avoid prolonged exposure to light (brominated aromatics are light-sensitive). Confirm stability via periodic HPLC checks.
Advanced: How can researchers leverage mass spectral trees (mzCloud) to confirm fragmentation pathways of this compound?
Methodological Answer:
- Data Acquisition : Collect high-resolution tandem MS (HRMS/MS) data using a Q Exactive Orbitrap .
- Fragmentation Analysis : Compare observed fragments (e.g., loss of HBr [Δm/z = 80.9]) with mzCloud’s spectral trees for analogs like 4-Bromo-2-[(4-fluoroanilino)methyl]benzenol .
- Curated Libraries : Use manually annotated spectra to validate neutral losses (e.g., –CH₂NH– groups).
Advanced: What role does the methyl group play in modulating the compound’s solubility and crystallinity?
Methodological Answer:
- Solubility : The 4-methyl group enhances lipophilicity, reducing aqueous solubility. Quantify via shake-flask method (logP ~2.5 predicted).
- Crystallinity : Methyl groups often promote crystal packing. Compare with unmethylated analogs (e.g., 4-Bromophenethyl alcohol, CAS 4654-39-1 ), which may form less-stable crystals.
Basic: How can researchers validate the compound’s purity and identity without commercial standards?
Methodological Answer:
- Multi-Technique Approach :
- Melting Point : Compare with literature values (e.g., 3-Bromo-4-methylaniline melts at 27–30°C ; deviations indicate impurities).
- Elemental Analysis : Confirm %C, %H, %N, and %Br match theoretical values.
- Cross-Referencing : Use public databases (e.g., NIST Chemistry WebBook ) for spectral comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
